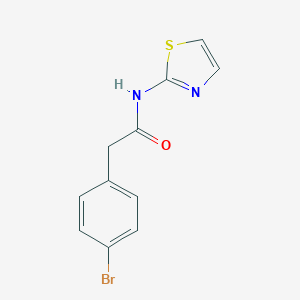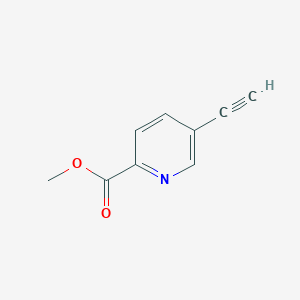
2-((2-Chloropyridin-3-yl)amino)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chloropyridin-3-yl)amino)-2-methylpropanenitrile is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a chloropyridine moiety attached to an amino group and a nitrile group, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloropyridin-3-yl)amino)-2-methylpropanenitrile typically involves the reaction of 2-chloropyridine with an appropriate amine and nitrile source. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of 2-chloropyridine with an amine and a nitrile group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Chloropyridin-3-yl)amino)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-((2-Chloropyridin-3-yl)amino)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((2-Chloropyridin-3-yl)amino)-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine-3-boronic acid: Similar in structure but with a boronic acid group instead of an amino and nitrile group.
2-Amino-3-chloropyridine: Contains an amino group but lacks the nitrile group.
N-Pyridine substituted 2-chloro-thieno[2,3-d]pyrimidine derivatives: Similar in having a chloropyridine moiety but with different substituents and a thieno[2,3-d]pyrimidine core.
Uniqueness
2-((2-Chloropyridin-3-yl)amino)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propriétés
Numéro CAS |
151414-95-8 |
|---|---|
Formule moléculaire |
C9H10ClN3 |
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
2-[(2-chloropyridin-3-yl)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C9H10ClN3/c1-9(2,6-11)13-7-4-3-5-12-8(7)10/h3-5,13H,1-2H3 |
Clé InChI |
ALYIXYJFIHMYDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#N)NC1=C(N=CC=C1)Cl |
SMILES canonique |
CC(C)(C#N)NC1=C(N=CC=C1)Cl |
Synonymes |
2-(2-Chloro-pyridin-3-ylamino)-2-methyl-propionitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)






![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)



